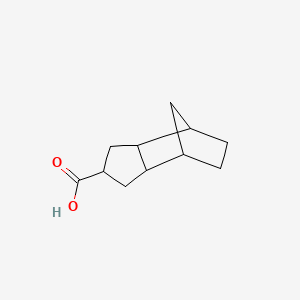

Octahydro-4,7-methano-1H-indene-2-carboxylic acid

CAS No.: 40252-86-6

Cat. No.: VC15992168

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40252-86-6 |

|---|---|

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.24 g/mol |

| IUPAC Name | tricyclo[5.2.1.02,6]decane-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H16O2/c12-11(13)8-4-9-6-1-2-7(3-6)10(9)5-8/h6-10H,1-5H2,(H,12,13) |

| Standard InChI Key | RDARSNURXMFGDV-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2CC1C3C2CC(C3)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of octahydro-4,7-methano-1H-indene-2-carboxylic acid is C₁₁H₁₆O₂, with a molar mass of 180.24 g/mol. Its IUPAC name, tricyclo[5.2.1.0²,⁶]decane-4-carboxylic acid, reflects the compound’s three-ring system: a bicyclo[5.2.1]decane core fused to a cyclopropane moiety at the 2,6-positions. The carboxylic acid group at position 4 introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Key spectral data for structural confirmation includes:

-

¹H NMR (CDCl₃): Signals between 0.85–2.52 ppm correspond to the complex proton environment of the bicyclic framework, while a downfield triplet at ~9.76 ppm (J = 2.1 Hz) confirms the aldehyde proton in derivatives .

-

Canonical SMILES: C1CC2CC1C3C2CC(C3)C(=O)O, illustrating the connectivity of the tricyclic system and carboxylic acid group.

The compound’s rigidity enhances thermal stability, making it suitable for high-temperature applications in polymer chemistry.

Synthesis and Reaction Pathways

Core Synthesis via Grignard and Hydroformylation

The synthesis of octahydro-4,7-methano-1H-indene-2-carboxylic acid derivatives typically begins with octahydro-4,7-methano-inden-5-one as a precursor. A Grignard reaction with methyl magnesium bromide (MeMgBr) yields 5-methyl-octahydro-4,7-methano-inden-5-ol (90% yield), which undergoes acid-catalyzed dehydration to form hexahydro-4,7-methano-indene isomers . Subsequent hydroformylation with syngas (CO/H₂) in the presence of a rhodium catalyst produces octahydro-4,7-methano-1H-indene-5-acetaldehyde (88% yield) and its methyl-substituted analog .

Table 1: Key Reaction Conditions and Yields

| Reaction Step | Catalyst/Temp | Yield |

|---|---|---|

| Grignard Addition | MeMgBr, 15–30°C | 90% |

| Dehydration | PTSA, 120–135°C | 92% |

| Hydroformylation | Rh-42, 120°C | 88% |

Derivative Formation

The carboxylic acid group undergoes typical organic transformations:

-

Esterification: Reaction with ethanol under acidic conditions yields ethyl octahydro-4,7-methano-1H-indene-2-carboxylate (C₁₃H₂₀O₂, 208.3 g/mol), a volatile ester used in fragrances .

-

Amidation: Coupling with amines forms bioactive amides explored as antiviral agents.

Applications in Fragrance and Pharmaceuticals

Perfume Compositions

Octahydro-4,7-methano-1H-indene-2-carboxylic acid derivatives are prized for their floral, muguet, and aldehydic notes. For example:

-

Octahydro-4,7-methano-1H-indene-5-acetaldehyde imparts a fresh, green aroma reminiscent of lily-of-the-valley .

-

6-Methyl-octahydro-4,7-methano-indene-5-carbaldehyde adds woody and freesia undertones to premium perfumes .

Table 2: Olfactory Profiles of Key Derivatives

| Compound | Olfactory Notes |

|---|---|

| Octahydro-4,7-methano-1H-indene-5-acetaldehyde | Floral, muguet, green |

| Ethyl octahydro-4,7-methano-1H-indene-2-carboxylate | Fruity, etheral |

Pharmaceutical Intermediates

The rigid bicyclic framework serves as a scaffold for drug candidates:

-

Antiviral agents: Amide derivatives inhibit viral protease activity by mimicking natural substrates.

-

Anti-inflammatory compounds: Ester analogs modulate COX-2 enzyme activity in preclinical studies.

Physicochemical Properties and Stability

The compound’s logP (octanol-water partition coefficient) of 2.1 indicates moderate lipophilicity, suitable for transdermal drug delivery. Thermal gravimetric analysis (TGA) reveals decomposition above 250°C, underscoring its stability in high-temperature formulations.

Industrial and Regulatory Considerations

Commercial production scales the hydroformylation process to multi-kilogram batches, with stringent controls on rhodium catalyst residues (<1 ppm) . Regulatory filings (EPA, EINECS 268-805-1) classify the ethyl ester derivative as non-toxic at concentrations <10% in consumer products .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume